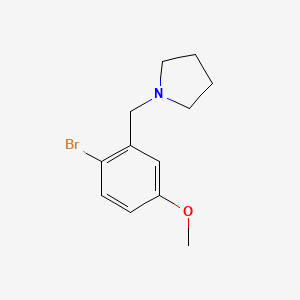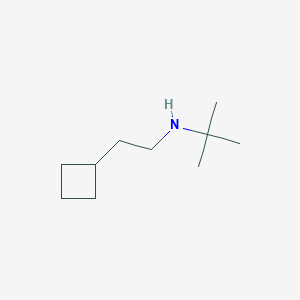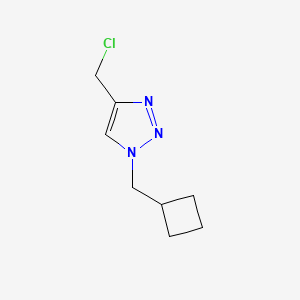
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole
Overview
Description
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and various spectroscopic properties.Scientific Research Applications
Synthesis and Cytostatic Activity
A study by De las Heras, Alonso, and Alonso (1979) described the synthesis of alkylating chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazole derivatives from corresponding hydroxymethyl derivatives. These compounds demonstrated an inhibitory effect on the in vitro growth of HeLa cells, and some increased the life span of mice with tumors, indicating their potential in cancer research (De las Heras, Alonso, & Alonso, 1979).
Intermediate for Pesticides
Z. Ying (2004) discussed the preparation of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an important intermediate in pesticide production. This process involved hydroxymethylating 1H-1,2,4-triazole and subsequent reaction to form the hydrochloride salt, showcasing the compound's relevance in agricultural chemistry (Ying, 2004).
Synthesis of Energetic Salts
Wang, Gao, Ye, and Shreeve (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts by reacting 1-(chloromethyl)-1H-1,2,4-triazole with various compounds. This research highlights the compound's use in developing materials with potential applications in energy storage or explosives (Wang, Gao, Ye, & Shreeve, 2007).
Antibacterial and Anti-inflammatory Activities
El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazoles and evaluated their antibacterial, antifungal, and anti-inflammatory properties. These compounds showed high activity against various bacterial and fungal strains, suggesting their potential in pharmaceutical development (El-Reedy & Soliman, 2020).
Pharmaceutical Applications
Ferreira et al. (2013) reviewed patents for various 1H-1,2,3-triazole derivatives, including those for anti-inflammatory, antimicrobial, and antitumoral activities. This underscores the compound's versatility in drug development and the pharmaceutical industry (Ferreira et al., 2013).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less common or newly synthesized compound, some or all of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
properties
IUPAC Name |
4-(chloromethyl)-1-(cyclobutylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-4-8-6-12(11-10-8)5-7-2-1-3-7/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQZNUODIQWMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(cyclobutylmethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



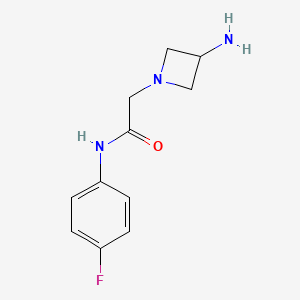
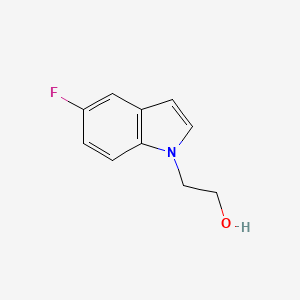
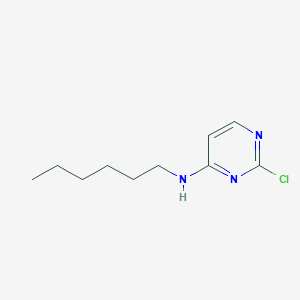
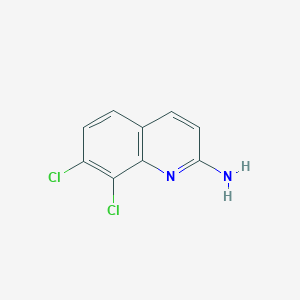
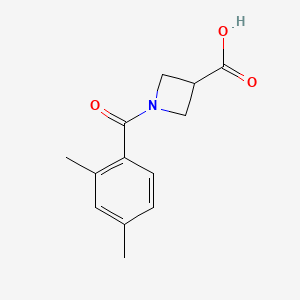
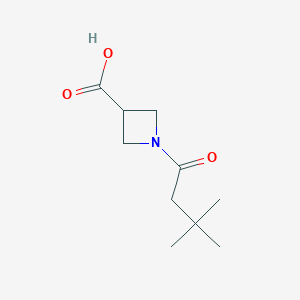
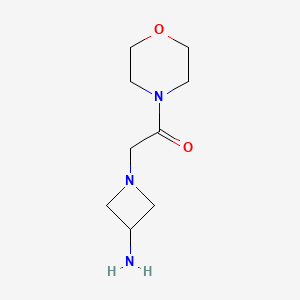
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)
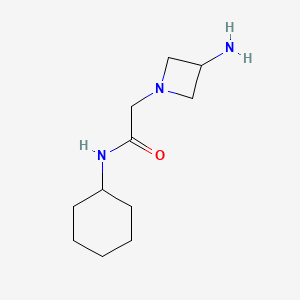
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
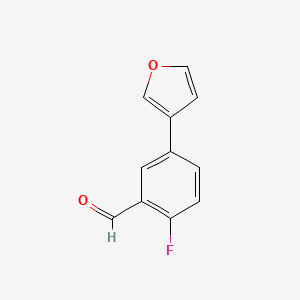
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
